molecular formula C10H13BrFNO3S B8709655 4-Bromo-3-fluoro-N-(4-hydroxybutyl)benzene-1-sulfonamide CAS No. 871113-96-1

4-Bromo-3-fluoro-N-(4-hydroxybutyl)benzene-1-sulfonamide

Cat. No. B8709655
M. Wt: 326.18 g/mol
InChI Key: GDGYTHBSTVYAJK-UHFFFAOYSA-N
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Patent
US07964643B2

Procedure details

Using a method analogous to that described in Example 1, 4-bromo-3-fluorophenyl sulphonyl chloride was reacted with 4-aminobutanol, and the title compound obtained as a white solid after recrystallisation from ether/petrol. δC (CDCl3, 62.9 MHz): 26.5, 29.4, 43.2, 62.2, 114.5 (d, J 20.5), 115.3 (d, J 25.4), 123.7 (d, 3.9), 134.5, 141.2 (d, 5.9) and 158.9 (d, J 252).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].[NH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18]>>[OH:18][CH2:17][CH2:16][CH2:15][CH2:14][NH:13][S:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([F:12])[CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.